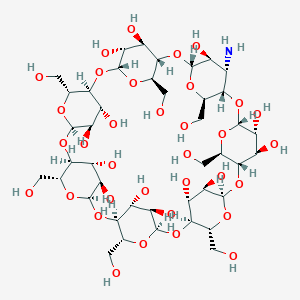

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is a biochemical reagent . It has been used in the synthesis of composite materials for the electrochemical detection of Polychlorinated Biphenyls (PCBs), a type of persistent organic pollutant . The cyclodextrin improved the selectivity of the modified electrode used in the detection process .

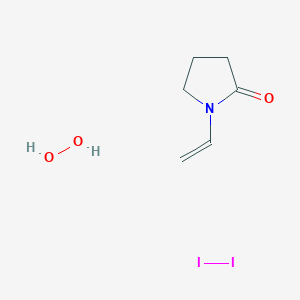

Synthesis Analysis

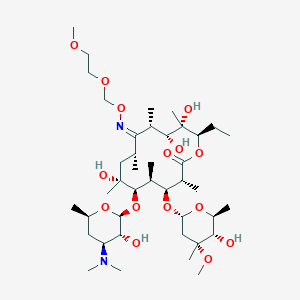

The synthesis of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin involves the use of a hydrothermal technique . The cyclodextrin and nanostructured tin disulfide (SnS2) were sequentially modified onto a disposable screen-printed carbon electrode (SPCE) via titration using a micropipette .

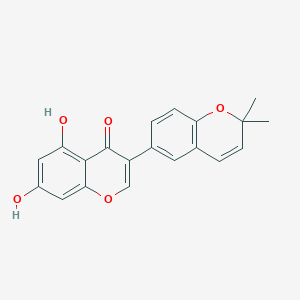

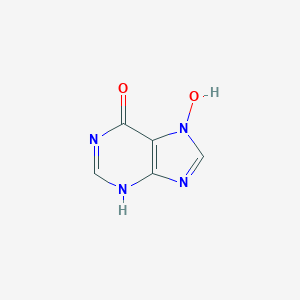

Molecular Structure Analysis

The molecular structure of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin has been determined using nuclear magnetic resonance (NMR) spectroscopy . In these cyclodextrins, a glucose residue has been replaced by an altro-pyranose unit with an axial hydroxyl group .

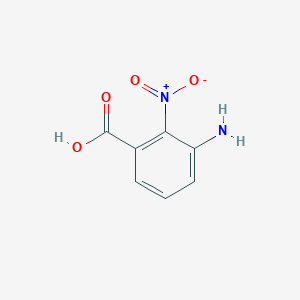

Chemical Reactions Analysis

The 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin hydrate improved the selectivity of the modified electrode . The fabricated cyclodextrin/SnS2/SPCE was employed to determine the presence of PCBs by cyclic voltammetry (CV) and differential pulse voltammetry (DPV) .

Physical And Chemical Properties Analysis

The physical state of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin is solid . Its molecular formula is C36H61NO29 and its molecular weight is 971.86 . It is soluble in water .

Applications De Recherche Scientifique

Structural Determination and Characterization

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin has been characterized and structurally determined using NMR spectroscopy . This compound is a cyclodextrin (CyD) in which a glucose residue has been replaced by an altro-pyranose unit with an axial hydroxyl group . This structural determination is crucial for understanding the role of carbohydrates in biological processes .

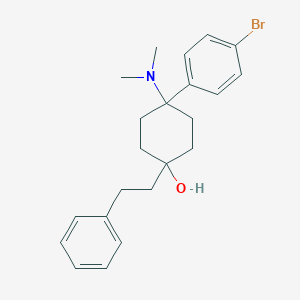

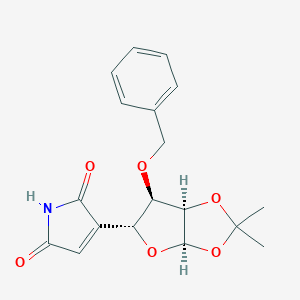

Supramolecular Chemistry

Cyclodextrins, including 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin, play a major role in the development of supramolecular chemistry . They form inclusion complexes with various guest molecules in aqueous solution and solid state . This property forms the basis of most CyD applications in medicine, catalysis, food chemistry, separation, and sensor technology .

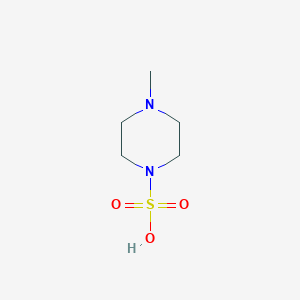

Electrochemical Detection of Polychlorinated Biphenyls (PCBs)

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin has been used in the electrochemical detection of PCBs . PCBs are persistent organic pollutants that are widely distributed in the environment . A composite material of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin hydrate/tin disulfide has been synthesized and used to detect PCBs by cyclic voltammetry (CV) and differential pulse voltammetry (DPV) . The detection range was 0.625-80 μM, with a limit detection of approximately 5 μM .

Sensor Technology

The structural characteristics of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin make it suitable for sensor technology . The ‘rims’ of the cyclodextrin molecule have great potential to interact with guest molecules through hydrogen-bond polar interaction supported by the hydrophobic cavity .

Medicine

The ability of cyclodextrins to form inclusion complexes with various guest molecules has found applications in medicine . These complexes can be used to improve the solubility and bioavailability of poorly soluble drugs .

Food Chemistry

In food chemistry, cyclodextrins are used to improve the stability and availability of flavors and fragrances . They can also be used to remove unwanted flavors and odors .

Orientations Futures

The use of 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin in the detection of PCBs shows promise . Its ability to improve the selectivity of the modified electrode could be explored further in the development of sensors for other types of pollutants. Additionally, its synthesis process could be optimized for large-scale production.

Propriétés

IUPAC Name |

(1S,3R,5R,6S,8S,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48S,49S)-48-amino-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,49-tridecol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H71NO34/c43-15-16(51)36-64-8(1-44)29(15)71-37-23(58)17(52)31(10(3-46)65-37)73-39-25(60)19(54)33(12(5-48)67-39)75-41-27(62)21(56)35(14(7-50)69-41)77-42-28(63)22(57)34(13(6-49)70-42)76-40-26(61)20(55)32(11(4-47)68-40)74-38-24(59)18(53)30(72-36)9(2-45)66-38/h8-42,44-63H,1-7,43H2/t8-,9-,10-,11-,12-,13-,14-,15+,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLVLKFBPJMRCM-FUFZOPRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@H]([C@@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H71NO34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462166 |

Source

|

| Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1134.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | |

CAS RN |

117194-77-1 |

Source

|

| Record name | 3A-Amino-3A-deoxy-(2AS,3AS)-beta-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.